molecular formula C16H9ClF4N2O2S B2474830 (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1025257-47-9

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2474830
CAS No.: 1025257-47-9
M. Wt: 404.76
InChI Key: XQYNKLIRPQXQRM-LCYFTJDESA-N
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Description

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-fluoro-2-(trifluoromethyl)aniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, condensation, and nitrile formation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique properties could be harnessed for specific industrial processes or products.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile depends on its interaction with molecular targets. For example, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include other sulfonyl and nitrile-containing molecules, such as:

  • (2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
  • (2Z)-2-(4-bromobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-fluoro-2-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N2O2S/c17-10-1-4-12(5-2-10)26(24,25)13(8-22)9-23-15-6-3-11(18)7-14(15)16(19,20)21/h1-7,9,23H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYNKLIRPQXQRM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=C(C=C2)F)C(F)(F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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